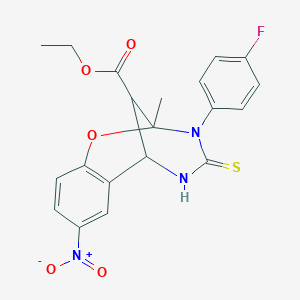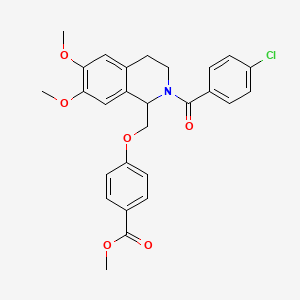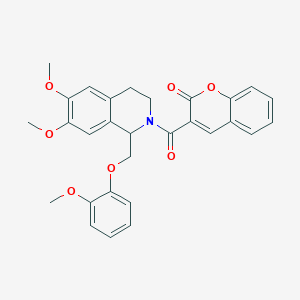
N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” is a synthetic organic compound. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a cinnoline derivative, and an acetamide group. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The cinnoline derivative is then synthesized separately and coupled with the pyrrolidine intermediate. Finally, the acetamide group is introduced through an amidation reaction. Each step requires specific reagents, catalysts, and reaction conditions, such as temperature control, pH adjustment, and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification and isolation techniques. Industrial production also requires adherence to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
“N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways or developing new drugs.
Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, making it of interest in drug discovery and development.
Industry: The compound’s chemical properties may make it useful in industrial applications, such as the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which “N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to “N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide” include other cinnoline derivatives, pyrrolidine-based compounds, and acetamide-containing molecules. Examples include:
Cinnoline derivatives: Compounds with similar cinnoline structures, which may exhibit comparable chemical and biological properties.
Pyrrolidine-based compounds: Molecules containing the pyrrolidine ring, which can influence their reactivity and biological activity.
Acetamide-containing molecules: Compounds with acetamide groups, which can affect their solubility and interactions with biological targets.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of structural features The presence of the ethylpyrrolidine moiety, the cinnoline core, and the acetamide group creates a compound with distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H26N4O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C17H26N4O2/c1-2-20-9-5-7-14(20)11-18-16(22)12-21-17(23)10-13-6-3-4-8-15(13)19-21/h10,14H,2-9,11-12H2,1H3,(H,18,22) |
Clé InChI |
FSUXGFFXCZUHGG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14966787.png)
![2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14966789.png)
![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966794.png)

![2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile](/img/structure/B14966810.png)

![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14966820.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14966830.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14966849.png)
![7-(4-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14966855.png)
![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B14966865.png)
